molecular formula C19H22O5 B5718548 methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B5718548
M. Wt: 330.4 g/mol
InChI Key: NTKUPZOCCYLBDE-UHFFFAOYSA-N
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Description

Methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the chromen-2-one core, followed by subsequent functionalization steps to introduce the desired substituents. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are often optimized for cost-effectiveness, scalability, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research into its medicinal properties may reveal therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular players involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Shares a similar chromen-2-one core but with different substituents.

    Methyl geranate: Another ester with a different structural framework but similar functional groups.

Uniqueness

Methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[4,8-dimethyl-7-(3-methylbut-2-enoxy)-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-11(2)8-9-23-16-7-6-14-12(3)15(10-17(20)22-5)19(21)24-18(14)13(16)4/h6-8H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKUPZOCCYLBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C(C)C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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